molecular formula C11H14BrFO2 B14024831 (3-Bromo-2-butoxy-6-fluorophenyl)methanol

(3-Bromo-2-butoxy-6-fluorophenyl)methanol

Cat. No.: B14024831
M. Wt: 277.13 g/mol
InChI Key: FGZCLMGSRJZWJB-UHFFFAOYSA-N
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Description

(3-Bromo-2-butoxy-6-fluorophenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₁₁H₁₄BrFO₂. Its structure features a bromine atom at the 3-position, a butoxy group (-O(CH₂)₃CH₃) at the 2-position, a fluorine atom at the 6-position, and a hydroxymethyl (-CH₂OH) group attached to the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional substituents, which influence its electronic, steric, and solubility properties.

Key properties include:

  • Molecular weight: 289.13 g/mol
  • Polarity: Moderate (due to -OH and -O-butoxy groups)
  • Typical applications: Intermediate in drug synthesis, crystallography studies (e.g., via SHELX programs ).

Properties

Molecular Formula

C11H14BrFO2

Molecular Weight

277.13 g/mol

IUPAC Name

(3-bromo-2-butoxy-6-fluorophenyl)methanol

InChI

InChI=1S/C11H14BrFO2/c1-2-3-6-15-11-8(7-14)10(13)5-4-9(11)12/h4-5,14H,2-3,6-7H2,1H3

InChI Key

FGZCLMGSRJZWJB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1CO)F)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (3-Bromo-2-butoxy-6-fluorophenyl)methanol typically involves:

  • Aromatic substitution reactions to introduce bromine and fluorine substituents.
  • Alkoxylation to install the butoxy group at the 2-position.
  • Introduction of the hydroxymethyl group (-CH2OH) at the 1-position or benzylic position relative to the aromatic ring.

The key challenge is achieving regioselective substitution and maintaining functional group compatibility during multi-step synthesis.

Literature-Based Preparation Routes

Halogenated Phenylmethanol Derivatives via Palladium-Catalyzed Cross-Coupling

Several studies report the preparation of bromo-substituted phenylmethanol derivatives through palladium-catalyzed cross-coupling reactions, often involving boronic acids and halogenated benzyl alcohols as starting materials.

  • Example : The synthesis of 3-bromophenylmethanol derivatives using m-bromobenzyl alcohol and phenylboronic acid in the presence of potassium carbonate and palladium acetate in aqueous acetone under nitrogen atmosphere at 65 °C for 16 hours yielded the coupled product after purification by flash chromatography.

  • Catalysts and Conditions :

    Catalyst Base Solvent(s) Temperature Time Yield
    Palladium diacetate (Pd(OAc)2) Potassium carbonate Acetone/water (degassed) 65 °C 16 hours ~90%
    Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) Sodium hydroxide or sodium carbonate Ethanol/water/toluene or dichloromethane/ethyl acetate/toluene 80-90 °C 2.5-4 hours 57-82%
  • Purification : Typically involves extraction with organic solvents (ethyl acetate, toluene), washing with brine or sodium bicarbonate solutions, drying over magnesium sulfate, and column chromatography on silica gel.

Reduction of Halogenated Aromatic Aldehydes to Corresponding Alcohols

A common approach to obtain the hydroxymethyl group is the reduction of the corresponding aromatic aldehyde.

  • Example : (6-Bromo-3-fluoropyridin-2-yl)methanol was synthesized by reducing 6-bromo-3-fluoropicolinaldehyde with sodium borohydride in methanol at 0–20 °C, yielding 90% of the alcohol after extraction and concentration.

  • Typical Conditions :

    Reducing Agent Solvent(s) Temperature Time Yield
    Sodium borohydride Methanol or MeOH/THF 0–20 °C 0.5–overnight 82-90%
  • Work-up : After reaction completion, the mixture is concentrated under reduced pressure, diluted with water, extracted with ethyl acetate, washed with brine, dried, and concentrated to isolate the alcohol.

Alkoxylation (Butoxylation) of Fluorobromophenyl Derivatives

Introduction of the butoxy group at the 2-position can be achieved by nucleophilic aromatic substitution or by alkylation of a phenol intermediate.

  • While direct literature on 2-butoxy substitution on 3-bromo-6-fluorophenylmethanol is limited, analogous methods involve:

    • Starting from 2-hydroxy-3-bromo-6-fluorobenzaldehyde or benzyl alcohol.
    • Alkylation with butyl halides (e.g., butyl bromide) under basic conditions (e.g., potassium carbonate) in polar aprotic solvents.
    • Purification by extraction and chromatography.
  • This step requires careful control to avoid side reactions such as over-alkylation or displacement of other halogens.

Patent Example for Related Compound Synthesis

A patent (US8198464B2) describes the synthesis of halogenated phenylmethanol derivatives involving reduction of halogenated benzyl chlorides with sodium borohydride and sodium hydroxide in aqueous dioxane at 52–66 °C for extended periods (up to 39 hours), followed by solvent removal and purification steps.

  • This method can be adapted for the preparation of this compound by:

    • Starting from 2-(5-bromo-2-fluorophenyl)(chloro)methyl derivatives.
    • Performing reduction under controlled temperature and basic conditions.
    • Subsequent alkoxylation to introduce the butoxy group.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Halogenated benzyl alcohol synthesis m-Bromobenzyl alcohol + phenylboronic acid, Pd catalyst, K2CO3, acetone/water, 65 °C, 16 h ~90 Cross-coupling with palladium catalyst
Reduction of aromatic aldehyde Sodium borohydride, methanol or MeOH/THF, 0–20 °C, 0.5–20 h 82–90 Efficient conversion to hydroxymethyl group
Alkoxylation (butoxylation) Butyl halide, K2CO3, polar aprotic solvent, reflux Not specified Requires optimization for regioselectivity
Reduction of benzyl chloride NaBH4, NaOH, aqueous dioxane, 52–66 °C, 17–39 h Not specified Patent method for related compounds

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-butoxy-6-fluorophenyl)methanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the methanol group to a methyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products

    Substitution Reactions: Products include substituted phenylmethanols with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methanol group.

    Reduction Reactions: Products include dehalogenated phenylmethanols or methyl-substituted phenylmethanols.

Scientific Research Applications

(3-Bromo-2-butoxy-6-fluorophenyl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties such as fluorescence or conductivity.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (3-Bromo-2-butoxy-6-fluorophenyl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine, butoxy, and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The compound’s reactivity and physicochemical properties are heavily influenced by its substituents. Below is a comparison with structurally related molecules:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications
(3-Bromo-2-butoxy-6-fluorophenyl)methanol Br (3), -O-butoxy (2), F (6), -CH₂OH C₁₁H₁₄BrFO₂ High lipophilicity; intermediate in drug synthesis
(3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol Br (2), -O-benzyl (3), F (6), -CH₂OH C₁₄H₁₂BrFO₂ Increased steric bulk; lower solubility in water
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol Br (4), -OCH₃ (2), -CF₃ (3), -OH C₁₅H₁₀BrF₃NO Strong electron-withdrawing effects; potential anticancer activity
2-Bromo-3-fluorobenzyl alcohol Br (2), F (3), -CH₂OH C₇H₆BrFO Compact structure; higher volatility
Key Observations:
  • Lipophilicity : The butoxy group in the target compound enhances lipophilicity compared to methoxy or benzyloxy analogues, favoring membrane permeability in drug design.
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
  • Steric Hindrance : Bulkier substituents (e.g., benzyloxy in ) impede reaction rates in cross-coupling reactions compared to smaller groups like methoxy.

Physicochemical Properties

Key Observations:
  • Solubility : The butoxy group reduces water solubility compared to smaller alkoxy groups (e.g., methoxy).
  • Safety : Halogenated benzyl alcohols generally exhibit moderate toxicity, with hazards linked to halogen position and substituent bulk .

Biological Activity

(3-Bromo-2-butoxy-6-fluorophenyl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C11H14BrFO2
  • Molecular Weight : 277.13 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2379321-39-6

The presence of a butoxy group enhances the solubility of the compound, which may influence its biological activity compared to similar compounds lacking this feature.

The biological activity of this compound is thought to arise from its interaction with various molecular targets. This compound may modulate biological pathways by binding to specific enzymes or receptors, leading to altered cellular responses.

Potential Mechanisms Include:

  • Enzyme Inhibition : The bromine and fluorine substituents may enhance the compound's ability to inhibit specific enzymes involved in disease pathways.
  • Receptor Interaction : The structural complexity allows for potential interactions with various receptors, possibly influencing signaling pathways related to inflammation or cancer progression.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Enterococcus faecalis128 µg/mL

These findings suggest that the compound could be developed as a lead candidate for antibiotic therapy, particularly against resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound has antiproliferative effects on various cancer cell lines, including HeLa and A549 cells. The IC50 values for these cell lines are as follows:

Cell Line IC50 Value (µg/mL)
HeLa150
A549200

This suggests that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells .

Case Studies and Comparative Analysis

In comparative studies with structurally similar compounds, this compound showed enhanced solubility and biological activity compared to derivatives lacking the butoxy group. For example:

Compound Name Solubility Antimicrobial Activity
This compoundHighSignificant
(3-Bromo-2-methylphenyl)methanolModerateLimited

This comparison highlights the importance of functional groups in modulating the biological properties of phenolic compounds .

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